Chlorodimethylphenylsilane

Catalog No.
S572987
CAS No.
768-33-2
M.F
C8H11ClSi
M. Wt
170.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorodimethylphenylsilane

CAS Number

768-33-2

Product Name

Chlorodimethylphenylsilane

IUPAC Name

chloro-dimethyl-phenylsilane

Molecular Formula

C8H11ClSi

Molecular Weight

170.71 g/mol

InChI

InChI=1S/C8H11ClSi/c1-10(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

KWYZNESIGBQHJK-UHFFFAOYSA-N

SMILES

C[Si](C)(C1=CC=CC=C1)Cl

Synonyms

CDMPS, chlorodimethylphenylsilane, phenyldimethylchlorosilane

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)Cl

Synthesis of Organosilicon Compounds

Chloro(dimethyl)phenylsilane acts as a versatile precursor for the synthesis of diverse organosilicon compounds. The silicon-chlorine bond readily undergoes reactions with various nucleophiles, enabling the introduction of different functional groups onto the silicon atom. This allows researchers to create a wide range of organosilicon molecules with tailored properties for specific applications [].

Here are some examples of its use in synthesis:

  • Preparation of silylated polymers: DMPSCl can be used to introduce silicon functionalities into polymer backbones, leading to materials with improved thermal stability, electrical conductivity, and flame retardancy [].
  • Synthesis of silicone elastomers: Through hydrosilylation reactions, DMPSCl participates in the formation of silicone elastomers, which are widely used in various applications due to their flexibility, heat resistance, and electrical insulating properties [].

Coupling Agent in Organic Synthesis

DMPSCl can serve as a coupling agent in organic synthesis, facilitating the formation of carbon-carbon bonds between different organic molecules. The silicon atom acts as a Lewis acid, activating the electrophilic character of the adjacent carbon atom, thus promoting nucleophilic attack by another organic molecule []. This approach proves valuable in the construction of complex organic molecules, particularly those with hindered functional groups.

Precursor for Silicon-Based Materials

Due to the presence of both organic and inorganic components, DMPSCl serves as a valuable precursor for the development of novel silicon-based materials. Researchers can utilize it to create materials with unique combinations of properties, such as:

  • Organic-inorganic hybrid materials: Combining the organic moieties of DMPSCl with inorganic materials like metal oxides or ceramics leads to hybrid materials with enhanced mechanical strength, thermal stability, and optical properties [].
  • Silicon-based coatings: DMPSCl can be employed as a precursor for the deposition of silicon-based coatings on various substrates, offering improved scratch resistance, water repellency, and adhesion properties.

Chlorodimethylphenylsilane is an organosilicon compound with the chemical formula C₈H₁₁ClSi. It features a silicon atom bonded to two dimethyl groups, one phenyl group, and one chlorine atom. This compound is notable for its versatile reactivity and is often utilized in various synthetic applications in organic chemistry.

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, allowing the formation of new silicon-containing compounds.
  • Silylation Reactions: It can act as a silylating agent, introducing silyl groups into organic molecules, which is crucial in the synthesis of siloxanes and silanes.
  • Claisen Rearrangement: This compound can be involved in Claisen rearrangements, facilitating the synthesis of enantiomerically enriched compounds through ortho-ester intermediates .

Chlorodimethylphenylsilane can be synthesized through various methods:

  • Direct Chlorination: Reacting dimethylphenylsilane with chlorine gas under controlled conditions can yield chlorodimethylphenylsilane.
  • Hydrosilylation: The addition of chlorosilanes to alkenes or alkynes can produce this compound through hydrosilylation reactions.
  • Grignard Reaction: Utilizing Grignard reagents with appropriate silicon precursors can also lead to the formation of chlorodimethylphenylsilane .

Chlorodimethylphenylsilane has several applications:

  • Synthesis of Silanes: It is used in the preparation of various silanes for industrial applications.
  • Organic Synthesis: This compound serves as a reagent in organic synthesis, particularly for introducing silicon into organic molecules.
  • Material Science: It plays a role in creating siloxane polymers and coatings that exhibit unique properties such as thermal stability and hydrophobicity .

Research into the interactions of chlorodimethylphenylsilane focuses on its reactivity with other chemical species, particularly in gas-phase studies. For instance, studies on electron-induced dissociation highlight how chlorinated silanes behave under different conditions, revealing insights into their stability and reactivity patterns .

Chlorodimethylphenylsilane shares structural similarities with several other organosilicon compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameFormulaUnique Characteristics
TrimethylchlorosilaneC₃H₉ClSiCommonly used as a silylating agent; less bulky than chlorodimethylphenylsilane.
DimethylphenylchlorosilaneC₈H₉ClSiSimilar structure but contains additional methyl groups; used in similar applications.
PhenyltrichlorosilaneC₆H₅Cl₃SiContains three chlorine atoms; used in different reactivity contexts due to higher electronegativity.

Chlorodimethylphenylsilane is unique due to its specific combination of two methyl groups and one phenyl group, which influences its reactivity and application potential compared to other silanes.

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.72 mmHg

Pictograms

Corrosive

Other CAS

768-33-2

Wikipedia

Chlorodimethylphenylsilane

General Manufacturing Information

Benzene, (chlorodimethylsilyl)-: ACTIVE

Dates

Modify: 2023-08-15

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